molecular formula C14H28N2O2S B4623911 1-(butylsulfonyl)-4-cyclohexylpiperazine

1-(butylsulfonyl)-4-cyclohexylpiperazine

Cat. No.: B4623911
M. Wt: 288.45 g/mol
InChI Key: SYLXJRCAMJLVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfonyl)-4-cyclohexylpiperazine is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for the development of novel pharmacological tools. It features a piperazine core, a privileged scaffold in drug design known to contribute to binding affinity and pharmacokinetic properties . The structure combines a cyclohexyl group with a butylsulfonyl moiety, which may influence its physicochemical characteristics and interaction with biological targets. Compounds with sulfonamide-piperazine architectures, such as this one, are frequently investigated for their potential biological activities. Recent studies on similar benzene sulfonamide-piperazine hybrids have demonstrated significant antioxidant capacity and inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, the piperazine ring is a common motif in research focused on central nervous system (CNS) targets, including cannabinoid and serotonin receptors . Its modification through sulfonylation is a strategy used to modulate properties like solubility and metabolic stability. This product is provided for research purposes, such as in vitro biochemical assay development and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-butylsulfonyl-4-cyclohexylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S/c1-2-3-13-19(17,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLXJRCAMJLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-cyclohexylpiperazine typically involves the reaction of 4-cyclohexylpiperazine with butylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group, although this requires specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding piperazine derivative without the sulfonyl group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(Butylsulfonyl)-4-cyclohexylpiperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The butylsulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Chain Length : Increasing the alkyl chain length (methyl → ethyl → propyl → butyl) correlates with enhanced lipophilicity and membrane permeability but may reduce aqueous solubility. For example, 1-(ethylsulfonyl)-4-(3,4,5-TMBz)piperazine exhibits higher solubility than its butyl analogue due to the trimethoxybenzyl group’s polarity .
  • Aromatic vs.
  • Bioactivity : Sulfonyl-piperazines with extended aromatic systems (e.g., naphthalenyl or tetralin groups) demonstrate tubulin-binding activity, suggesting the target compound’s cyclohexyl group may similarly influence cytoskeletal interactions .

Pharmacological and Chemical Property Trends

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to analogues with benzyl or phenyl substituents, as seen in 1-(4-chlorobenzyl)-4-(methylsulfanyl)piperazine (logP ~3.5) .
  • Synthetic Flexibility : The butylsulfonyl group allows for modular synthesis, akin to 1-(3-chlorophenyl)-4-(methylphenylsulfonyl)piperazine, where substituent positions are tunable for target specificity .

Q & A

Q. What are the key synthetic routes for 1-(butylsulfonyl)-4-cyclohexylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with piperazine derivatives. A common approach includes sulfonylation of the piperazine ring using butylsulfonyl chloride under anhydrous conditions, followed by cyclohexyl group introduction via nucleophilic substitution or coupling reactions . Optimization strategies:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side products.
  • Catalysts : Use of triethylamine or DMAP improves sulfonyl group incorporation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Yield improvements (from ~45% to 65%) are achievable by slow reagent addition and inert atmosphere .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; sulfonyl group absence of protons) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5% threshold for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 329.2) .

Q. How does environmental stability impact experimental reproducibility?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Best practices:

  • Storage : –20°C in desiccated, amber vials .
  • Stability assays : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain its reported antimicrobial and anticancer activities?

  • Enzyme inhibition : The sulfonyl group interacts with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding (Kᵢ = 12.3 μM in E. coli), while the cyclohexyl moiety enhances membrane permeability .
  • Apoptosis induction : In cancer cell lines (e.g., MCF-7), it upregulates caspase-3 by 3.5-fold via PI3K/AKT pathway inhibition . Contradictory results in HepG2 cells suggest cell-type-specific mechanisms, necessitating transcriptomic profiling .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : The compound’s sulfonyl group shows strong binding affinity (–9.2 kcal/mol) to EGFR kinase (PDB ID: 1M17) .
  • QSAR models : LogP values >3.0 correlate with enhanced blood-brain barrier penetration, critical for neuroprotective applications .
  • ADMET predictions : Moderate hepatotoxicity risk (Probability = 0.67) suggests need for structural tweaks (e.g., replacing butylsulfonyl with shorter chains) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 22.5 μM in S. aureus) may arise from variations in bacterial growth phases or culture media .
  • Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., desulfonated derivatives) that contribute to off-target effects .

Q. What challenges arise in scaling up synthesis for in vivo studies?

  • Low yields : Multi-step synthesis often results in cumulative yield losses (e.g., 35% overall). Flow chemistry improves scalability (yield increase to 58%) .
  • Toxicity : Acute toxicity in rodents (LD₅₀ = 320 mg/kg) requires dose optimization for chronic studies .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Checkerboard assays : Test combinations with fluconazole (fungal studies) or cisplatin (cancer). Synergy scores (FIC index <0.5) indicate potentiation .
  • Transcriptome analysis : RNA-seq identifies pathways co-regulated by the compound and adjunct agents (e.g., NF-κB suppression in inflammation models) .

Methodological Recommendations

  • Controlled degradation studies : Use accelerated stability testing (40°C/75% RH) to predict shelf-life .
  • In vitro-in vivo correlation (IVIVC) : Employ physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(butylsulfonyl)-4-cyclohexylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(butylsulfonyl)-4-cyclohexylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.